molecular formula C6H7F2NO2 B13471820 6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Katalognummer: B13471820
Molekulargewicht: 163.12 g/mol
InChI-Schlüssel: XDUPUGVSNVSIEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Difluoro-3-azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound that features a unique structure with two fluorine atoms and a nitrogen atom within its bicyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves a series of cyclization and substitution reactions. One common method includes the cyclization of a precursor compound followed by the introduction of fluorine atoms through halogenation reactions. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenation or nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Azabicyclo[3.1.0]hexane hydrochloride
  • cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
  • 6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione

Uniqueness

6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The bicyclic structure also provides a rigid framework that can enhance its stability and specificity in various applications.

Eigenschaften

Molekularformel

C6H7F2NO2

Molekulargewicht

163.12 g/mol

IUPAC-Name

6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C6H7F2NO2/c7-6(8)2-1-9-4(3(2)6)5(10)11/h2-4,9H,1H2,(H,10,11)

InChI-Schlüssel

XDUPUGVSNVSIEE-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(C2(F)F)C(N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.